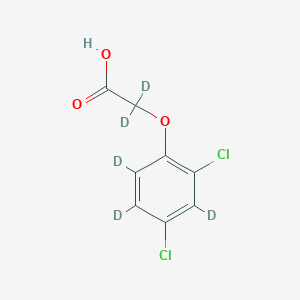

2,4-D-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

352438-69-8 |

|---|---|

Fórmula molecular |

C8H6Cl2O3 |

Peso molecular |

226.06 g/mol |

Nombre IUPAC |

2,2-dideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetic acid |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1D,2D,3D,4D2 |

Clave InChI |

OVSKIKFHRZPJSS-QUWGTZMWSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1OC([2H])([2H])C(=O)O)Cl)[2H])Cl)[2H] |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

2,4-D-d5: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-D-d5, a deuterium-labeled stable isotope of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This document details its chemical properties, primary applications in research as an internal standard, and the methodologies for its use in advanced analytical techniques. Furthermore, it elucidates the biochemical mechanism of action of 2,4-D, providing a valuable resource for studies in environmental science, toxicology, and drug development.

Core Chemical and Physical Properties

This compound is structurally identical to 2,4-D, with the key difference being the substitution of five hydrogen atoms with deuterium on the phenyl ring. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

| Property | This compound | 2,4-D (unlabeled) |

| Chemical Formula | C₈HD₅Cl₂O₃ | C₈H₆Cl₂O₃[1][2][3] |

| Molecular Weight | 226.07 g/mol | 221.04 g/mol [1][2] |

| CAS Number | 352438-69-8 | 94-75-7 |

| Appearance | White to yellow powder | White to yellow powder |

| Purity | Typically ≥98% | Varies by grade |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | Soluble in organic solvents; water solubility is 900 mg/L. |

Primary Use in Research: A Superior Internal Standard

The principal application of this compound in a research setting is as an internal standard for the accurate quantification of 2,4-D in various matrices, including environmental samples (water, soil) and biological tissues. Its use is critical in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to correct for variations in sample preparation, injection volume, and instrument response.

Mass Spectrometry Data for Quantitative Analysis

In mass spectrometry, the distinct mass-to-charge ratios (m/z) of this compound and 2,4-D allow for their simultaneous detection and quantification. The following table summarizes typical multiple reaction monitoring (MRM) transitions used in LC-MS/MS analysis.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 2,4-D | 219 | 161 | Quantification |

| 2,4-D | 221 | 163 | Confirmation |

| This compound (Internal Standard) | 224 | 166 | Quantification |

Note: The exact m/z values may vary slightly depending on the instrument and ionization source.

Experimental Protocols

The following provides a detailed methodology for the analysis of 2,4-D in water samples using this compound as an internal standard, based on established analytical practices.

Sample Preparation

-

Spiking with Internal Standard: To a 10 mL water sample, add a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL.

-

Acidification: Acidify the sample to a pH of approximately 2.5-3.0 using a suitable acid (e.g., formic acid or sulfuric acid). This step ensures that 2,4-D is in its protonated form, which is more amenable to extraction.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation-exchange) with methanol followed by acidified water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable organic solvent, such as methanol or acetonitrile.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for 2,4-D analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Monitor the precursor and product ion transitions for both 2,4-D and this compound as listed in the table above.

-

Quantification

The concentration of 2,4-D in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (2,4-D/2,4-D-d5) against a calibration curve prepared with known concentrations of 2,4-D and a constant concentration of this compound.

Mechanism of Action: The Auxin Signaling Pathway

2,4-D acts as a synthetic auxin, a class of plant hormones that regulate growth and development. At herbicidal concentrations, it causes uncontrolled and disorganized cell growth, leading to the death of broadleaf plants. The molecular mechanism involves the auxin signaling pathway, which is initiated by the binding of auxin (or a synthetic auxin like 2,4-D) to its receptor, the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1).

Caption: The 2,4-D induced auxin signaling pathway leading to uncontrolled plant growth.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of 2,4-D using this compound as an internal standard.

Caption: A generalized workflow for the analysis of 2,4-D using an internal standard.

References

An In-depth Technical Guide to 2,4-D-d5: Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-D-d5, the deuterated stable isotope of the widely used herbicide 2,4-Dichlorophenoxyacetic acid. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative analytical methodologies. Detailed experimental protocols and relevant biochemical pathways are also presented to support its application in research and development.

Chemical Structure and Properties

This compound is a synthetic compound where five hydrogen atoms in the parent molecule, 2,4-D, have been replaced with deuterium. This isotopic labeling grants it a higher molecular weight than its non-labeled counterpart, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio (m/z).

The primary application of this compound is as a tracer or internal standard for the precise quantification of 2,4-D in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Data

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated parent compound, 2,4-D.

Table 1: Chemical Identity of this compound and 2,4-D

| Property | This compound | 2,4-D (Parent Compound) |

| IUPAC Name | 2-(2,4-dichlorophenoxy)acetic-d2 acid-d3 | (2,4-Dichlorophenoxy)acetic acid |

| Synonyms | Deuterated 2,4-D | 2,4-D Acid, Hedonal |

| Chemical Formula | C₈HD₅Cl₂O₃ | C₈H₆Cl₂O₃ |

| Molecular Weight | 226.07 g/mol [1] | 221.04 g/mol [2][3][4] |

| CAS Number | 352438-69-8[1] | 94-75-7 |

| SMILES | OC(C([2H])([2H])OC1=C(C([2H])=C(C([2H])=C1[2H])Cl)Cl)=O | Clc1cc(Cl)ccc1OCC(=O)O |

Table 2: Physical Properties of 2,4-D (Parent Compound) Note: The physical properties of this compound are expected to be highly similar to the non-deuterated form. Data for 2,4-D is provided as a close reference.

| Property | Value | Reference |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 138 - 141 °C | |

| Boiling Point | 160 °C @ 0.4 mmHg | |

| Water Solubility | 900 mg/L at 25 °C | |

| Organic Solvent Solubility | Soluble in ethanol, diethyl ether, and toluene | |

| logP (Octanol/Water) | 2.81 | |

| pKa | 2.64 - 3.31 |

Synthesis and Isotopic Labeling

The commercial synthesis of 2,4-D is typically achieved through the reaction of 2,4-dichlorophenol with chloroacetic acid. The synthesis of this compound follows a similar pathway but utilizes deuterated precursors. The deuterium atoms can be incorporated into the 2,4-dichlorophenol ring and/or the chloroacetic acid backbone to achieve the desired d5 labeling.

Caption: Synthesis of this compound via deuterated precursors.

Mechanism of Action (Herbicidal)

While the primary use of this compound in a laboratory setting is as an analytical standard, understanding the biological activity of the parent compound is crucial for contextual studies. 2,4-D acts as a synthetic auxin, a plant growth regulator. In susceptible broadleaf plants, it mimics the natural hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth. This process involves binding to auxin receptors like TIR1, which triggers the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors leads to the expression of auxin-responsive genes, resulting in abnormal cell division and elongation, ethylene production, and ultimately, plant death.

Caption: Simplified signaling pathway of 2,4-D in plants.

Experimental Protocols: Use as an Internal Standard

The most critical application of this compound is as an internal standard (IS) for the quantification of 2,4-D. The IS is added at a known concentration to samples and standards at the beginning of the sample preparation process. It experiences the same extraction inefficiencies, matrix effects, and instrument variability as the target analyte. By measuring the ratio of the analyte signal to the IS signal, precise and accurate quantification is achieved.

General Workflow for LC-MS/MS Quantification

Caption: Experimental workflow for using this compound as an internal standard.

Detailed Methodology: LC-MS/MS Analysis of 2,4-D in Water

This protocol is a representative example for the determination of 2,4-D in water samples. Modifications may be required based on the specific matrix and instrumentation.

1. Materials and Reagents:

-

2,4-D analytical standard

-

This compound internal standard

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid (98%+)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

2. Preparation of Standards and Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,4-D and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 2,4-D stock solution with a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 to 150 ng/mL.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution. The final concentration in the sample should be mid-range of the calibration curve.

3. Sample Preparation (Solid Phase Extraction - SPE):

-

Sample Acidification: Take a 100 mL water sample and acidify to pH < 3 with formic acid.

-

Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol followed by acidified water.

-

Sample Loading: Load the acidified and spiked water sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a small volume of acidified water to remove interferences.

-

Elution: Elute the analyte and internal standard from the cartridge using methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

4. LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 2,4-D from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI), negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both 2,4-D and this compound for confirmation and quantification.

Table 3: Example MRM Transitions for 2,4-D and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 2,4-D | 219.0 | 161.0 | 125.0 |

| This compound | 224.0 | 166.0 | 128.0 |

Note: Exact m/z values should be optimized on the specific mass spectrometer used.

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio (2,4-D / this compound) against the concentration of the calibration standards.

-

Apply a linear regression model to the calibration curve.

-

Calculate the concentration of 2,4-D in the unknown samples by interpolating their measured peak area ratios onto the calibration curve.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of 2,4-D. Its chemical and physical properties are nearly identical to the parent compound, allowing it to serve as a perfect mimic during sample preparation and analysis. The use of this compound as an internal standard in LC-MS/MS and other mass spectrometric methods corrects for analytical variability, ensuring high-quality, reliable, and defensible data in environmental monitoring, toxicology, and other fields of research.

References

The Unseen Difference: A Technical Guide to 2,4-D and its Deuterated Analog, 2,4-D-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its deuterated analog, 2,4-D-d5. While structurally similar, the isotopic labeling of this compound imparts distinct properties that are critical for its primary application as an internal standard in analytical chemistry. This document will elucidate the core differences between these two molecules, present key quantitative data, detail relevant experimental protocols, and visualize associated biological and analytical pathways.

Core Differences and Physicochemical Properties

2,4-D is a widely used systemic herbicide and plant growth regulator.[1][2][3] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[4][5] this compound is a stable isotope-labeled version of 2,4-D where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This seemingly minor alteration does not significantly change the chemical reactivity but provides a distinct mass signature, making it an ideal internal standard for quantitative analysis using mass spectrometry.

The primary distinction lies in their molecular weight. The substitution of five protons (¹H) with five deuterons (²H) results in a predictable mass shift. This difference is fundamental to its use in isotope dilution mass spectrometry, a technique that affords high accuracy and precision in quantification by correcting for analyte loss during sample preparation and instrumental analysis.

Below is a summary of the key physicochemical properties of 2,4-D and this compound.

| Property | 2,4-D | This compound | Reference |

| Molecular Formula | C₈H₆Cl₂O₃ | C₈HD₅Cl₂O₃ | |

| Molecular Weight ( g/mol ) | 221.04 | 226.07 | |

| Appearance | White to yellow crystalline powder | Not specified, assumed to be similar to 2,4-D | |

| Melting Point (°C) | 138 - 141 | Not available | |

| pKa | 2.64 - 3.31 | Not expected to differ significantly from 2,4-D | |

| Water Solubility (mg/L at 25°C) | 900 | Not expected to differ significantly from 2,4-D | |

| Log Kow | 2.81 | Not expected to differ significantly from 2,4-D |

Mechanism of Action: The Auxin Signaling Pathway

As a synthetic auxin, 2,4-D exerts its herbicidal effects by hijacking the plant's natural auxin signaling pathway. This leads to a cascade of molecular events that disrupt normal growth and development. The core of this pathway involves the perception of auxin by specific receptors, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

At low auxin concentrations, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When 2,4-D (or natural auxin) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor proteins and the Aux/IAA repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates the ARF transcription factors, allowing them to activate the transcription of genes that lead to physiological responses such as cell elongation, division, and differentiation. The sustained and unregulated activation of these genes by a synthetic auxin like 2,4-D results in the uncontrolled growth that is characteristic of its herbicidal action.

References

2,4-D-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4-D-d5, a deuterated analog of the synthetic auxin herbicide 2,4-D. This document outlines its chemical properties, its role in experimental research, and the associated biological pathways.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized below, providing a clear reference for its use in experimental settings.

| Property | Value |

| CAS Number | 352438-69-8 |

| Molecular Weight | 226.07 g/mol |

| Chemical Formula | C₈HD₅Cl₂O₃ |

| Synonym | (2,4-Dichlorophenoxy-d5)acetic acid |

| Common Use | Internal standard in analytical chemistry |

Mechanism of Action: Auxin Signaling Pathway

2,4-D, the non-deuterated parent compound of this compound, exerts its biological effects by mimicking the plant hormone auxin.[1] At high concentrations, this leads to uncontrolled growth and ultimately, cell death in susceptible plants. The core of this mechanism is the auxin signaling pathway, which is initiated by the binding of 2,4-D to specific receptor proteins.

A crucial step in this pathway is the interaction with the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins.[2][3] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors, preventing the expression of auxin-responsive genes.

Upon binding of an auxin, such as 2,4-D, to the TIR1/AFB receptor, the receptor-auxin complex then binds to the Aux/IAA repressor proteins.[4] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of these repressors allows for the activation of AUXIN RESPONSE FACTORs (ARFs), which in turn regulate the transcription of genes responsible for the physiological effects of auxin.

Experimental Protocols

Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis of 2,4-D in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization behavior enable accurate quantification by correcting for variations during sample preparation and analysis.

General Protocol for Quantification of 2,4-D in a Biological Matrix using this compound Internal Standard

This protocol provides a general framework. Specific parameters may need to be optimized depending on the matrix and instrumentation.

1. Sample Preparation and Extraction:

-

To a known quantity of the sample matrix (e.g., 1 mL of plasma or 1 g of homogenized tissue), add a known amount of this compound internal standard solution.

-

Perform a protein precipitation or liquid-liquid extraction. For example, add acetonitrile to precipitate proteins, vortex, and centrifuge.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation in positive ion mode) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI), often in negative ion mode for acidic compounds like 2,4-D.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 2,4-D and this compound are monitored.

-

MRM Transitions (example):

-

2,4-D: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (shifted by the mass of the deuterium atoms)

-

-

3. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of the 2,4-D analyte to the peak area of the this compound internal standard against the concentration of the analyte standards.

-

The concentration of 2,4-D in the unknown samples is then determined from this calibration curve.

References

- 1. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xtbg.ac.cn [xtbg.ac.cn]

- 3. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 4. Herbicide 2,4-D bound to TIR1 Ubiquitin Ligase - Proteopedia, life in 3D [proteopedia.org]

Navigating the Analytical Maze: A Technical Guide to Isotopic Purity Requirements for 2,4-D-d5 Internal Standard

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the realm of mass spectrometry-based analysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving precision and accuracy. This technical guide delves into the critical aspect of isotopic purity for the 2,4-D-d5 internal standard, providing a comprehensive overview of its importance, acceptance criteria, and the methodologies for its verification.

The use of a SIL-IS, such as this compound, is designed to compensate for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1] The underlying principle is that the SIL-IS, being chemically identical to the analyte, will behave in the same manner throughout the analytical process. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), can significantly compromise the accuracy of quantitative results.[2]

The Critical Role of Isotopic Purity

An ideal SIL-IS should be of high isotopic purity, meaning it should predominantly consist of the desired labeled species (in this case, d5) with minimal presence of other isotopic variants (d0, d1, d2, d3, d4). The presence of the unlabeled analyte (d0) as an impurity in the internal standard solution will lead to an overestimation of the analyte concentration in the sample.[3] Conversely, the presence of the deuterated standard in the analyte standard solution can lead to an underestimation.

Therefore, a thorough characterization of the isotopic distribution of the this compound internal standard is a prerequisite for its use in quantitative assays.

Quantitative Data on Isotopic Purity

While a specific certificate of analysis with a detailed isotopic distribution for a commercial this compound standard was not publicly available within the scope of this search, general guidelines for high-quality deuterated internal standards can be applied. The chemical purity of a related standard, 2,4-D-d3, is often cited as ≥98%.[4] However, chemical purity does not equate to isotopic purity.

For a high-purity this compound internal standard, a typical acceptable isotopic distribution is summarized in the table below. It is crucial for laboratories to obtain a lot-specific certificate of analysis from the supplier for the most accurate information.

| Isotopic Species | Abbreviation | Representative Abundance (%) |

| Non-deuterated | d0 | < 0.1 |

| Mono-deuterated | d1 | < 0.5 |

| Di-deuterated | d2 | < 1.0 |

| Tri-deuterated | d3 | < 2.0 |

| Tetra-deuterated | d4 | < 5.0 |

| Penta-deuterated | d5 | > 90.0 |

Experimental Protocols

The determination of isotopic purity and the use of this compound as an internal standard in a quantitative assay involve specific analytical methodologies, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Isotopic Purity Assessment of this compound

Objective: To determine the isotopic distribution of a this compound standard.

Instrumentation: High-resolution mass spectrometer coupled with a liquid chromatography system.

Procedure:

-

Standard Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the instrument's sensitivity.

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Scan Mode: Full scan mode to detect all isotopic species.

-

Mass Range: A range that includes the molecular weights of d0 to d5 species of 2,4-D (approximately m/z 220 to 226).

-

Data Analysis: Extract the ion chromatograms for the [M-H]⁻ ions of each isotopic species. Integrate the peak areas for each isotopologue and calculate their relative abundances.

-

Protocol for Quantitative Analysis of 2,4-D using this compound Internal Standard

Objective: To accurately quantify the concentration of 2,4-D in a sample matrix.

Instrumentation: A triple quadrupole or other tandem mass spectrometer coupled with a liquid chromatography system.

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform sample extraction and cleanup as required by the matrix (e.g., liquid-liquid extraction, solid-phase extraction).[5]

-

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled 2,4-D, each spiked with the same constant concentration of this compound internal standard.

-

LC-MS/MS Analysis:

-

Employ a chromatographic method that provides good separation of 2,4-D from matrix interferences.

-

Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor a specific precursor-to-product ion transition for 2,4-D (e.g., m/z 219 -> 161).

-

Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 224 -> 166).

-

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the 2,4-D analyte to the peak area of the this compound internal standard for all samples and calibration standards.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the 2,4-D calibration standards.

-

Determine the concentration of 2,4-D in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Workflow and Impact

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow for assessing isotopic purity and the logical relationship between isotopic purity and analytical accuracy.

Caption: Experimental workflow for isotopic purity determination.

References

- 1. Quantification of 2,4-D on solid-phase exposure sampling media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid - Google Patents [patents.google.com]

- 4. 2,4-Dichlorophenoxyacetic acid (2,4-D) (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1146-5 [isotope.com]

- 5. epa.gov [epa.gov]

In-Depth Technical Guide on the Stability and Proper Storage of 2,4-D-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-D-d5 (2,4-Dichlorophenoxyacetic acid-d5), a deuterated analog of the widely used herbicide 2,4-D. As an essential internal standard in analytical chemistry, particularly for mass spectrometry-based quantification, understanding the factors that affect its integrity is paramount for generating accurate and reliable data.

Core Stability and Storage Recommendations

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The primary factors influencing its stability are temperature, light, and the chemical environment (e.g., pH of the solvent).

Storage of Neat (Solid) Compound

For the solid, neat form of this compound, the following storage conditions are recommended to ensure long-term stability:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light | Prevents photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen) | Protects against oxidation and reactions with atmospheric moisture. |

Storage of this compound in Solution

When prepared as a stock or working solution, the stability of this compound is influenced by the solvent and storage duration.

| Storage Duration | Temperature | Solvent Conditions | Rationale |

| Long-term (up to 6 months) | -80°C | In a suitable organic solvent (e.g., acetonitrile, methanol), protected from light, and under a nitrogen atmosphere[1]. | Ultra-low temperatures significantly slow down degradation processes and minimize solvent evaporation over extended periods. |

| Short-term (up to 1 month) | -20°C | In a suitable organic solvent, protected from light, and under a nitrogen atmosphere[1]. | Provides adequate stability for working solutions that are used more frequently. |

It is crucial to use high-purity solvents and to store solutions in well-sealed, airtight containers, preferably amber glass vials, to prevent contamination and solvent evaporation.

Factors Affecting Stability

Several factors can impact the stability of this compound, leading to its degradation or isotopic exchange.

Temperature

As with most chemical compounds, higher temperatures accelerate the rate of degradation. Therefore, maintaining the recommended low-temperature storage is the most critical factor in preserving the integrity of this compound.

Light

Exposure to ultraviolet (UV) light can induce photodegradation of 2,4-D and, by extension, its deuterated analog. It is essential to store both solid this compound and its solutions in the dark or in light-protecting containers.

pH and Deuterium Exchange

Deuterated standards, particularly those with deuterium atoms attached to heteroatoms or certain carbon atoms, can be susceptible to deuterium-hydrogen (D-H) exchange. This exchange can be catalyzed by highly acidic or basic conditions. For this compound, where the deuterium atoms are on the phenyl ring, the risk of exchange under neutral pH conditions is low. However, it is advisable to avoid storing solutions in highly acidic or basic aqueous media to maintain isotopic purity[2][3].

Degradation Pathways

The degradation of this compound is expected to follow similar pathways as its non-deuterated counterpart, 2,4-D. The primary degradation mechanisms in environmental and biological systems include:

-

Microbial Degradation: In soil and water, microorganisms play a significant role in the breakdown of 2,4-D.

-

Photodegradation: Exposure to sunlight can lead to the breakdown of the 2,4-D molecule.

Due to the kinetic isotope effect, the rate of these degradation reactions may differ slightly for this compound compared to 2,4-D, although the end products are expected to be analogous.

Experimental Protocols

The following section details a general experimental protocol for the preparation and use of a this compound internal standard solution for the analysis of 2,4-D in water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of this compound Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.

Materials:

-

This compound, neat solid

-

High-purity acetonitrile or methanol

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Stock Solution (e.g., 100 µg/mL):

-

Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Accurately weigh a precise amount of the this compound solid (e.g., 10 mg) using a calibrated analytical balance.

-

Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 100 mL).

-

Dissolve the solid in a small amount of the chosen solvent (e.g., acetonitrile).

-

Bring the flask to volume with the solvent, cap, and mix thoroughly by inversion.

-

Transfer the stock solution to an amber glass vial, seal tightly, and label with the compound name, concentration, solvent, preparation date, and initials of the analyst.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Working Solution (e.g., 1 µg/mL):

-

Allow the stock solution to equilibrate to room temperature.

-

Using a calibrated pipette, transfer an appropriate volume of the stock solution (e.g., 1 mL of the 100 µg/mL stock) to a volumetric flask (e.g., 100 mL).

-

Dilute to the mark with the same solvent, cap, and mix thoroughly.

-

Transfer to a labeled amber glass vial and store at -20°C.

-

Use of this compound as an Internal Standard in Water Analysis by LC-MS/MS

Objective: To accurately quantify 2,4-D in water samples using this compound as an internal standard.

Procedure:

-

Sample Preparation:

-

Collect water samples in appropriate containers.

-

To a known volume of the water sample (e.g., 10 mL), add a precise volume of the this compound working solution to achieve a final concentration appropriate for the analytical method (e.g., 10 ng/mL).

-

Vortex the sample to ensure thorough mixing.

-

Proceed with the sample extraction and cleanup procedure as dictated by the specific analytical method (e.g., solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Analyze the prepared sample extract by LC-MS/MS.

-

Monitor the specific precursor-to-product ion transitions for both 2,4-D and this compound.

-

Quantify the concentration of 2,4-D in the sample by calculating the ratio of the peak area of 2,4-D to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared in a similar manner.

-

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for preparing and using this compound internal standard.

References

In-Depth Technical Guide to 2,4-D-d5: Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-D-d5, a deuterated analog of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). It is primarily utilized as an internal standard in analytical methodologies for the precise quantification of 2,4-D in various matrices. This document details its physicochemical characteristics, provides an in-depth experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and explores the metabolic pathways of its non-deuterated counterpart, 2,4-D, within biological systems. The inclusion of logical diagrams for metabolic pathways and experimental workflows aims to provide researchers with a clear and concise understanding of the application and behavior of this important analytical standard.

Physical and Chemical Properties

Table 1: General and Physical Properties of this compound and 2,4-D

| Property | This compound | 2,4-D |

| IUPAC Name | (2,4-Dichlorophenoxy)acetic acid-d5 | (2,4-Dichlorophenoxy)acetic acid |

| Synonyms | 2,4-Dichlorophenoxy-d5-acetic acid | 2,4-D |

| CAS Number | 352438-69-8 | 94-75-7[1] |

| Molecular Formula | C₈HD₅Cl₂O₃ | C₈H₆Cl₂O₃[1] |

| Molecular Weight | 226.07 g/mol | 221.04 g/mol [1] |

| Appearance | White to off-white solid | White to yellow powder[1] |

| Melting Point | Data not available | 138 - 140.5 °C[1] |

| Boiling Point | Data not available | 160 °C at 0.4 mmHg |

| Physical State | Solid | Crystalline powder |

Table 2: Solubility and Partition Coefficient of 2,4-D (as a proxy for this compound)

| Property | Value |

| Water Solubility | 900 mg/L at 25 °C |

| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether; sparingly soluble in toluene and xylene. |

| logP (Octanol/Water Partition Coefficient) | 2.81 |

Experimental Protocols: Quantification of 2,4-D using this compound Internal Standard by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate and precise quantification of 2,4-D in complex matrices. The following protocol is a representative method for the analysis of 2,4-D in water samples.

Objective

To quantify the concentration of 2,4-D in a given sample using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.

Materials and Reagents

-

2,4-D analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Sample vials

-

Syringe filters (0.22 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2,4-D and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2,4-D by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

Sample Preparation

-

Collect the water sample in a clean container.

-

Fortify a known volume of the sample (e.g., 1 mL) with a specific volume of the this compound internal standard spiking solution.

-

Vortex the sample to ensure homogeneity.

-

Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to separate 2,4-D from matrix interferences.

-

Injection Volume: 5-10 µL

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 2,4-D and this compound.

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of 2,4-D to the peak area of this compound against the concentration of the 2,4-D standards.

-

Determine the concentration of 2,4-D in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Metabolic Pathway of 2,4-D in Plants

The following diagram illustrates the primary metabolic detoxification pathways of 2,4-D in susceptible and resistant plants. In susceptible plants, 2,4-D is primarily conjugated with amino acids. In resistant species, detoxification often involves hydroxylation followed by conjugation to sugars.

References

The Gold Standard: An In-depth Technical Guide to Isotopic Labeling in Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of isotopic labeling in analytical standards, with a focus on its critical role in enhancing accuracy and precision in quantitative analysis. Isotopic labeling is a powerful technique where an atom within a molecule is substituted with its heavier, non-radioactive (stable) isotope, such as replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N.[1][2] These isotopically labeled molecules serve as ideal internal standards in analytical chemistry, particularly in mass spectrometry-based methods.[1]

Core Principles of Isotopic Labeling and Isotope Dilution Mass Spectrometry (IDMS)

The cornerstone of using isotopically labeled standards is the principle of isotope dilution.[3] Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[4] The method involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. This standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during processing.

Stable isotopes are non-radioactive and safe to use in a standard laboratory setting, making them ideal for a wide range of applications, including studies in humans. The key advantages of using stable isotope-labeled internal standards include:

-

Increased Accuracy and Precision: By correcting for variations in sample preparation and matrix effects, IDMS significantly improves the accuracy and precision of quantitative results compared to external standard calibration.

-

Mitigation of Matrix Effects: The co-elution and identical ionization behavior of the analyte and the internal standard minimize the impact of ion suppression or enhancement from complex biological matrices.

-

Enhanced Robustness: The use of an ideal internal standard makes the analytical method more rugged and less susceptible to variations in experimental conditions.

Quantitative Data in Isotopic Labeling

The effectiveness of an isotopically labeled standard is dependent on several factors, including its isotopic purity and the mass difference between the labeled and unlabeled analyte.

Table 1: Common Stable Isotopes and Their Mass Shifts

| Isotope | Natural Abundance (%) | Mass of Isotope (Da) | Nominal Mass Shift per Atom |

| ¹H | 99.985 | 1.0078 | - |

| ²H (D) | 0.015 | 2.0141 | +1 |

| ¹²C | 98.9 | 12.0000 | - |

| ¹³C | 1.1 | 13.0034 | +1 |

| ¹⁴N | 99.63 | 14.0031 | - |

| ¹⁵N | 0.37 | 15.0001 | +1 |

| ¹⁶O | 99.76 | 15.9949 | - |

| ¹⁸O | 0.20 | 17.9992 | +2 |

This table summarizes the natural abundance and mass of common stable isotopes used in labeling, along with the resulting nominal mass shift per incorporated isotope.

Table 2: Isotopic Purity of Commercially Available Labeled Standards

| Labeled Compound | Isotopic Enrichment (%) | Manufacturer |

| ¹³C₆-Leucine | >99 | Sigma-Aldrich |

| D₄-Alanine | >98 | Cambridge Isotope Laboratories, Inc. |

| ¹⁵N₂-¹³C₁₀-Atorvastatin | >98 | Toronto Research Chemicals |

| D₆-Tramadol HCl | >98 | Acanthus Research |

This table provides examples of the high isotopic enrichment levels typically found in commercially available stable isotope-labeled standards. It is crucial to use standards with high isotopic purity to minimize interference from the unlabeled species.

Table 3: Comparison of Quantitative Performance: IDMS vs. External Calibration

| Analyte | Matrix | Method | Accuracy (Bias %) | Precision (CV %) |

| Ochratoxin A | Wheat Flour | External Calibration | -18 to -38 | 5-10 |

| Ochratoxin A | Wheat Flour | IDMS | < 5 | < 3 |

| Tacrolimus | Whole Blood | IDMS | -2.5 to 3.2 | 2.1 to 4.5 |

This table demonstrates the superior accuracy and precision of Isotope Dilution Mass Spectrometry (IDMS) compared to traditional external calibration methods, particularly in complex matrices where matrix effects can be significant.

Experimental Protocols

A well-defined experimental protocol is essential for obtaining reliable and reproducible results with isotopically labeled standards.

Detailed Protocol: Quantification of a Small Molecule Drug in Human Plasma by LC-IDMS/MS

This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard.

1. Materials and Reagents:

-

Analyte of interest (certified reference material)

-

Stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N₁, D₅-labeled analyte) with high isotopic purity (>98%)

-

Human plasma (drug-free)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.

-

Prepare a series of calibration standards by serial dilution of the analyte stock solution with drug-free plasma to cover the expected concentration range of the unknown samples.

-

Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of each plasma sample (calibrator, quality control, or unknown), add 150 µL of the internal standard working solution.

-

Vortex each sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a gradient elution program to achieve chromatographic separation of the analyte from potential interferences.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard by infusing the individual standard solutions. Select the most intense and specific transitions for quantification.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards. A linear regression with a 1/x² weighting is commonly used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in isotopic labeling studies.

Caption: A generalized workflow for quantitative analysis using isotope dilution mass spectrometry.

Caption: Metabolic fate of ¹³C-labeled glucose through the glycolytic pathway.

Applications in Drug Development and Research

Isotopically labeled standards are indispensable tools throughout the drug discovery and development pipeline.

-

Pharmacokinetic (PK) Studies: They are crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

-

Metabolic Pathway Analysis: Stable isotope tracers, such as ¹³C-glucose or ¹³C-glutamine, are used to elucidate metabolic pathways and measure metabolic fluxes in both healthy and diseased states. This is particularly valuable in cancer research to understand how metabolic reprogramming contributes to tumor growth.

-

Bioavailability and Bioequivalence Studies: Labeled compounds are used to assess the rate and extent to which a drug is absorbed and becomes available at the site of action.

-

Proteomics and Metabolomics: In quantitative proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to compare protein abundance between different cell populations. In metabolomics, labeled standards are essential for the accurate quantification of endogenous metabolites.

Conclusion

Isotopic labeling, particularly when coupled with isotope dilution mass spectrometry, represents the gold standard for quantitative analysis in complex matrices. The use of stable isotope-labeled internal standards provides unparalleled accuracy, precision, and robustness, making it an essential technique for researchers, scientists, and drug development professionals. By understanding the core principles and implementing well-defined experimental protocols, the power of isotopic labeling can be harnessed to generate high-quality data and advance scientific discovery.

References

Core Safety Data for 2,4-Dichlorophenoxyacetic Acid-d5

This technical guide provides a comprehensive overview of the safety data for 2,4-Dichlorophenoxyacetic Acid-d5 (2,4-D-d5). For the purpose of this safety data sheet, the toxicological and chemical hazard information is based on the well-characterized non-deuterated analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), as the isotopic labeling is not expected to significantly alter the chemical's hazardous properties.

Physicochemical Information

The fundamental physical and chemical properties of 2,4-D are crucial for understanding its behavior, handling, and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Appearance | White to yellow/tan crystalline powder/solid. | |

| Melting Point | 136 - 140.5 °C | |

| Boiling Point | 160 °C at 0.4 mmHg | |

| Solubility in Water | 900 mg/L at 25 °C | |

| Vapor Pressure | Not available | |

| Stability | Stable under recommended storage conditions. Decomposes rapidly in water. |

Toxicological Data

Toxicological data are essential for assessing the potential health hazards associated with exposure to 2,4-D. The following table summarizes key acute toxicity values.

| Metric | Value | Species | Route | Source |

| LD₅₀ | 375 - 1646 mg/kg | Rat | Oral | |

| LD₅₀ | 138 - 370 mg/kg | Mouse | Oral | |

| LD₅₀ | 320 - 1000 mg/kg | Guinea Pig | Oral | |

| LD₅₀ | >2000 mg/kg | Rabbit | Dermal | |

| LC₅₀ | >0.78 - >5.4 mg/L | Rat | Inhalation |

Chronic Toxicity and Other Health Effects:

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to the liver and kidneys. Anemia has also been observed in laboratory animals. Subchronic oral exposure in animals has shown effects on the eye, thyroid, kidney, adrenals, and reproductive organs.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies 2,4-D as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". The U.S. Environmental Protection Agency (EPA) currently lists 2,4-D as a Group D carcinogen, indicating it is "not classifiable as to human carcinogenicity".

-

Reproductive and Developmental Effects: Some studies on rats fed moderate to high doses showed decreases in the growth and survival of offspring, but no birth defects. Laboratory experiments have indicated teratogenic effects.

-

Eye Irritation: Causes serious eye damage and irritation. The acid and salt forms are particularly noted for causing severe eye irritation.

-

Skin Irritation and Sensitization: May cause moderate skin irritation and can cause an allergic skin reaction.

Handling, Storage, and Exposure Controls

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

| Aspect | Recommendation | Source |

| Handling | Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. Store in a cool, dry place away from food, feed, and direct sunlight. The shelf life of 2,4-D amine formulations is typically 3-5 years when stored properly. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. For some operations, chemical-resistant gloves and an apron are recommended. | |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison control center or doctor. | |

| First Aid (Skin) | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15 to 20 minutes. If skin irritation or rash occurs, get medical advice. | |

| First Aid (Ingestion) | Call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do not induce vomiting unless told to do so by a poison control center or doctor. | |

| First Aid (Inhalation) | Move person to fresh air. If the person is not breathing, call for an ambulance and give artificial respiration. |

Experimental Protocols Overview

The data presented in this SDS are derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 420, 423, or 425): These studies involve administering the substance to fasted animals (commonly rats) in a single dose. Observations for signs of toxicity and mortality are made over a 14-day period to determine the LD₅₀ value.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of an animal (often rabbits or rats) for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to calculate the dermal LD₅₀.

-

Acute Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a chamber for a specified period (typically 4 hours). Observations are made for 14 days to determine the LC₅₀.

-

Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the skin of a test animal (e.g., rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion (OECD 405): The substance is instilled into the eye of a test animal (e.g., rabbit). The eye is examined for effects on the cornea, iris, and conjunctiva at specific time points.

Chemical Safety Assessment Workflow

The following diagram illustrates a logical workflow for assessing the chemical safety of a substance like this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of 2,4-D in Environmental and Agricultural Matrices using 2,4-D-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for the management of broadleaf weeds in diverse agricultural and non-agricultural landscapes. Its extensive application necessitates the use of sensitive and dependable analytical methods to monitor its levels in environmental samples like water and soil, as well as in agricultural commodities, to ensure adherence to regulatory standards and safeguard environmental health. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for 2,4-D quantification, owing to its exceptional selectivity and sensitivity.

For precise quantification in LC-MS/MS analysis, the inclusion of a stable isotope-labeled internal standard is paramount. It effectively mitigates matrix effects, variations in sample preparation recovery, and fluctuations in instrument response. 2,4-D-d5, a deuterated counterpart of 2,4-D, is an exemplary internal standard. Its physicochemical properties are nearly identical to the target analyte, ensuring analogous behavior during extraction, chromatography, and ionization, yet it is readily distinguishable by its mass-to-charge ratio.

This document furnishes a comprehensive protocol for the quantitative determination of 2,4-D in water, soil, and plant matrices, employing this compound as an internal standard. The methodologies outlined are tailored for researchers, scientists, and professionals engaged in drug development and environmental surveillance.

Experimental Protocols

Sample Preparation

1.1. Water Samples (Solid-Phase Extraction - SPE)

This protocol is designed for the extraction of 2,4-D from various water sources, including drinking, ground, and surface water.[1]

-

Sample Collection and Preservation: Water samples should be collected in amber glass bottles and acidified to a pH of 2 with hydrochloric acid (HCl).[2] It is recommended to store the samples at 4°C and proceed with extraction promptly.

-

SPE Cartridge Conditioning: An Oasis MCX SPE cartridge (60-mg, 3-mL) is recommended. The cartridge should be conditioned by passing 1 mL of methanol, followed by two 1 mL portions of 0.1 N HCl.[1]

-

Sample Loading: 40 mL of the acidified water sample should be loaded onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min. The eluate should be discarded.[1]

-

Washing: The cartridge should be washed with 1 mL of 0.1 N HCl, followed by drying under full vacuum for about 30 seconds.

-

Elution: The analytes are eluted with two 0.5 mL portions of an 80:20 (v/v) solution of acetonitrile and methanol containing 0.1% acetic acid.[1]

-

Final Extract Preparation: The resulting eluate is ready for LC-MS/MS analysis. The final volume can be adjusted if needed. A known concentration of this compound internal standard solution should be added to the final extract prior to injection.

1.2. Soil and Sediment Samples

This protocol is appropriate for the extraction of 2,4-D from a range of soil and sediment types.

-

Extraction: A 10 g sample of soil or sediment is weighed into a centrifuge tube. An appropriate volume of extraction solvent is added (e.g., 5% acetic acid in methanol, followed by a 50:50 mixture of 5% acetic acid in methanol and 5% acetic acid in water).

-

Homogenization: The mixture is vigorously shaken for a designated period, for instance, 30 minutes.

-

Centrifugation: The sample is centrifuged to achieve separation of the solid and liquid phases.

-

Cleanup (Optional): The resulting supernatant may undergo a cleanup procedure, such as solid-phase extraction, to eliminate interfering matrix components.

-

Internal Standard Spiking: The final extract is spiked with a known concentration of this compound internal standard solution.

-

Final Preparation: The prepared extract is then ready for analysis by LC-MS/MS.

1.3. Plant Matrices (QuEChERS-based Method)

This is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol suitable for various plant materials, such as tomatoes or cereals.

-

Homogenization: A representative sample of the plant material (e.g., 10-15 g) is homogenized.

-

Alkaline Hydrolysis (for conjugated residues): For certain matrices and to determine the total 2,4-D content (including its esters and conjugates), an initial alkaline hydrolysis with sodium hydroxide may be performed, followed by neutralization.

-

Extraction: The homogenized sample is placed in a 50 mL centrifuge tube, and water and acidified acetonitrile (e.g., with 1% formic acid) are added.

-

Salting-Out: A salt mixture, typically comprising magnesium sulfate and sodium chloride, is added to facilitate phase separation, followed by vigorous shaking.

-

Centrifugation: The tube is centrifuged to isolate the acetonitrile layer.

-

Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a dSPE tube that contains a cleanup sorbent (e.g., PSA and C18) to remove interfering substances. The tube is then vortexed and centrifuged.

-

Internal Standard Spiking and Final Preparation: The final cleaned extract is spiked with the this compound internal standard, after which the sample is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for 2,4-D analysis. Optimization may be necessary depending on the specific instrumentation used.

2.1. Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A typical gradient may start with 50% B, ramp to 100% B over 1 minute, hold, and then return to the initial conditions for equilibration. |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

2.2. Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 2500 V |

| Source Temperature | 350 °C |

| Drying Gas Flow | 5 L/min |

| Nebulizer Pressure | 60 psi |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| 2,4-D | 219 | 161 | 10 | Quantifier |

| 221 | 163 | - | Qualifier (based on isotopic pattern) | |

| 219 | 125 | 25 | Alternative Qualifier | |

| This compound (Internal Standard) | 224 | 166 | Optimized | Quantifier (inferred) |

| 226 | 168 | Optimized | Qualifier (inferred) |

Data Presentation

Table 1: Method Performance Characteristics for 2,4-D Analysis

| Parameter | Water Matrix | Soil Matrix | Plant Matrix |

| Linearity (r²) | >0.999 | >0.99 | >0.99 |

| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/L | 0.010 mg/kg | 0.010 mg/kg |

| Limit of Detection (LOD) | 0.003 - 0.004 µg/L | 0.003 mg/kg | 0.005 mg/kg |

| Recovery (%) | 92 - 115% | 83 - 84% | 85 - 110% |

| Precision (RSD %) | < 7% | < 15% | < 15% |

Mandatory Visualization

References

Application Note: Quantitative Analysis of 2,4-D in Soil Using 2,4-D-d5 as an Internal Standard

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds.[1][2] Its extensive use has raised concerns about its potential environmental impact, making the accurate and sensitive quantification of its residues in soil a critical aspect of environmental monitoring.[3] This application note details a robust and reliable method for the quantitative analysis of 2,4-D in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2,4-D-d5 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.

This document provides detailed protocols for sample preparation, extraction, and LC-MS/MS analysis, along with validation data. The methodologies are intended for researchers, scientists, and professionals in environmental science and drug development involved in the analysis of herbicide residues.

Materials and Methods

Reagents and Materials

-

2,4-D standard (≥99% purity)

-

This compound internal standard

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Formic acid (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Solid Phase Extraction (SPE) cartridges (e.g., HLB)

-

Syringe filters (0.22 µm)

-

Ultrapure water

Instrumentation

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Sonication bath

-

Rotary evaporator or nitrogen evaporator

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4-D and this compound in 10 mL of methanol, respectively.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate 2,4-D stock solution with the initial mobile phase. Spike each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

Soil Sample Preparation and Extraction

This protocol is a composite of common extraction methods for 2,4-D from soil.

-

Sample Homogenization: Air-dry the soil samples, remove any large debris, and sieve through a 2 mm mesh to ensure homogeneity.

-

Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For recovery experiments, spike the blank soil samples with known concentrations of 2,4-D standard solution. Add a precise volume of the this compound internal standard solution to all samples (including calibration standards and blanks) to achieve a final concentration of 50 ng/g.

-

Extraction:

-

Add 20 mL of acidified acetonitrile (e.g., with 1% formic acid) to the soil sample.

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction step with another 20 mL of acidified acetonitrile and combine the supernatants.

-

Sample Clean-up (Solid Phase Extraction - SPE)

For cleaner samples and to reduce matrix effects, an SPE clean-up step is recommended.

-

Conditioning: Condition an SPE cartridge (e.g., HLB, 60 mg) with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Loading: Dilute the combined supernatant from the extraction step with ultrapure water (1:1 v/v) and load it onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.

-

Elution: Elute the analytes with 5 mL of methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for 2,4-D analysis. Instrument-specific optimization is recommended.

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MS/MS Transitions (MRM):

-

2,4-D: Precursor ion m/z 219 -> Product ions m/z 161, 125

-

This compound: Precursor ion m/z 224 -> Product ion m/z 166

-

Data Presentation

The quantitative data should be summarized for clear comparison.

| Parameter | Value | Reference |

| Linear Range | 0.1 - 100 ng/mL | N/A |

| Correlation Coefficient (r²) | > 0.995 | |

| Limit of Detection (LOD) | 0.003 - 0.005 ppm | |

| Limit of Quantification (LOQ) | 0.010 - 0.1 mg/kg | |

| Average Recovery (%) | 85 - 110% | |

| Relative Standard Deviation (RSD) | < 15% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of 2,4-D in soil.

Internal Standard Calibration Principle

Caption: Principle of internal standard calibration for 2,4-D analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and accurate approach for the quantitative determination of 2,4-D in soil. The detailed protocol for sample preparation, including solid-phase extraction, ensures the removal of matrix interferences, leading to reliable results. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis.

References

Application of 2,4-D-d5 in Herbicide Residue Analysis: A Detailed Guide

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized selective herbicide for the control of broadleaf weeds in various agricultural and non-agricultural settings. Due to its extensive use, monitoring its residues in environmental and food samples is crucial for ensuring human safety and environmental protection. The use of a stable isotope-labeled internal standard, such as 2,4-D-d5, is the gold standard for accurate and precise quantification of 2,4-D residues, particularly when using mass spectrometry-based methods. This application note provides a detailed protocol for the analysis of 2,4-D in various matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method involves extracting 2,4-D and the added this compound internal standard from the sample matrix, followed by cleanup and analysis by LC-MS/MS. The stable isotope-labeled internal standard (this compound) is chemically identical to the analyte (2,4-D) and therefore exhibits similar behavior during sample preparation and analysis. This allows for the correction of variations in extraction efficiency and matrix effects, leading to highly accurate and precise quantification. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

This section details the procedures for analyzing 2,4-D residues in water, soil, and food matrices (e.g., cereals, fruits, and vegetables).

Reagents and Materials

-

Solvents: Acetonitrile, Methanol, Water (all HPLC or LC-MS grade)

-

Acids: Formic acid, Acetic acid (LC-MS grade)

-

Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

-

Standards: 2,4-D (≥99% purity), this compound (≥98% purity)

-

Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB)

-

Syringe Filters: 0.22 µm PTFE or PVDF

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4-D and this compound in 10 mL of methanol, respectively. Store at -20°C.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate solutions with the initial mobile phase composition. Each calibration standard should contain a constant concentration of this compound (e.g., 50 ng/mL).

Sample Preparation

-

To a 100 mL water sample, add a known amount of this compound internal standard solution.

-

Acidify the sample to pH 2-3 with formic acid.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2-3).

-

Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 5 mL of methanol or acetonitrile.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter before LC-MS/MS analysis.

-